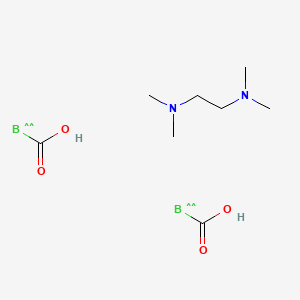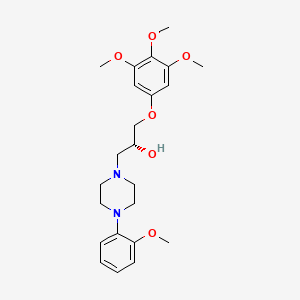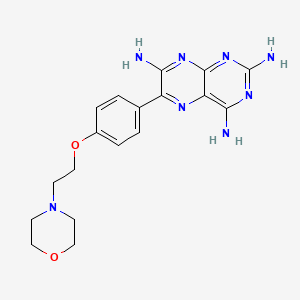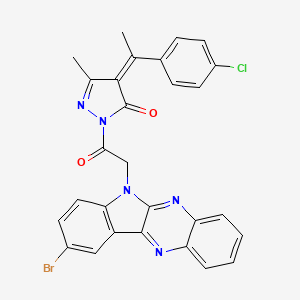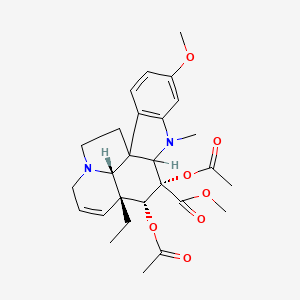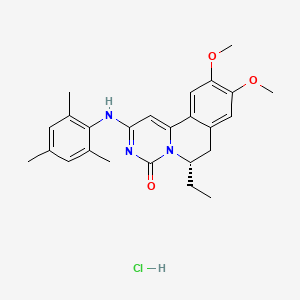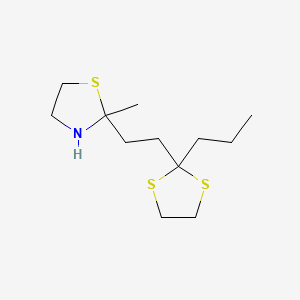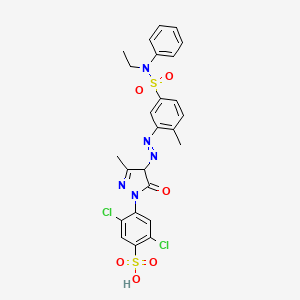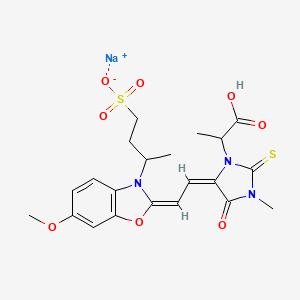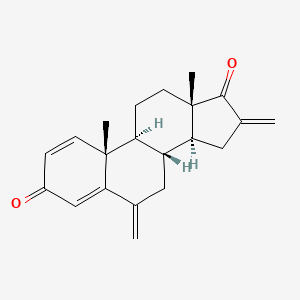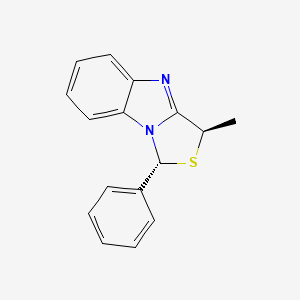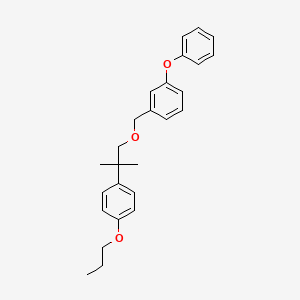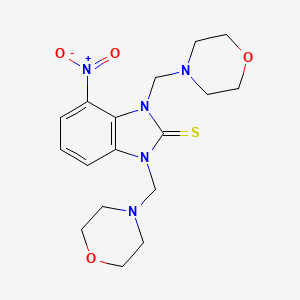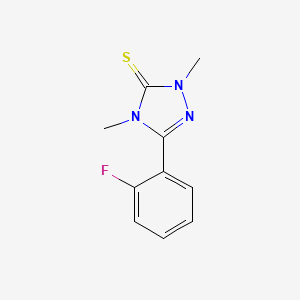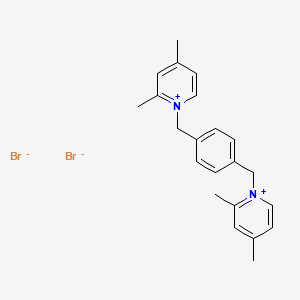
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) is a chemical compound known for its unique structure and properties. It is a type of pyridinium salt, which is a class of compounds widely used in various fields of chemistry and industry. The compound has a molecular formula of C22H26Br2N2 and a molecular weight of 478.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) typically involves the reaction of pyridine derivatives with p-phenylenedimethylene dibromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for large-scale production. The purity of the final product is often ensured through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce pyridinium hydrides .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in materials science.
Wirkmechanismus
The mechanism by which pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) exerts its effects involves interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. The compound may also inhibit certain enzymes, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,3-dimethyl-, dibromide)
- Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4,6-trimethyl-, dibromide)
Uniqueness
Compared to similar compounds, pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
102584-23-6 |
|---|---|
Molekularformel |
C22H26Br2N2 |
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JJSSKMUAIIPVRK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


